molecular formula C12H11NO5 B14331239 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 106212-55-9

2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No.: B14331239
CAS No.: 106212-55-9
M. Wt: 249.22 g/mol
InChI Key: PXRDEUDFNVNRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a heterocyclic compound that features a furan ring fused with a carboxylic acid and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the reaction of 2-methoxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the furan ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound acts as a modulator of signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyanilino)benzo[b]thieno[2,3-d]pyrimidine
  • 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide

Comparison

Compared to similar compounds, 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific furan ring structure and the presence of both an aniline derivative and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

106212-55-9

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-(2-methoxyanilino)-4-oxofuran-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-9-5-3-2-4-7(9)13-11-10(12(15)16)8(14)6-18-11/h2-5,13H,6H2,1H3,(H,15,16)

InChI Key

PXRDEUDFNVNRCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.